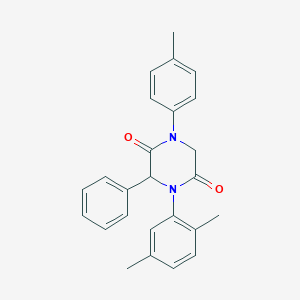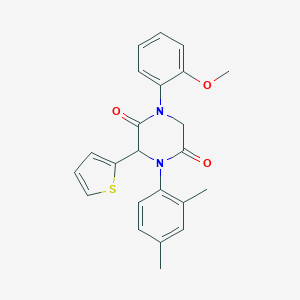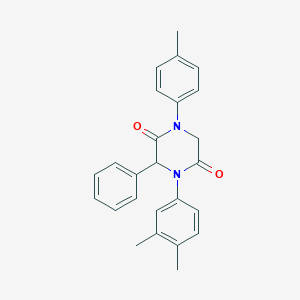![molecular formula C28H28N2O5 B242494 1-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242494.png)
1-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione, also known as URB597, is a synthetic compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds that bind to cannabinoid receptors in the body. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, which can have various physiological and biochemical effects.
Mechanism of Action
1-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione works by inhibiting FAAH, which is responsible for breaking down endocannabinoids such as anandamide. Anandamide is a neurotransmitter that binds to cannabinoid receptors in the body, which are involved in various physiological processes such as pain sensation, mood, and appetite. By inhibiting FAAH, this compound increases the levels of anandamide in the body, which can lead to various physiological and biochemical effects.
Biochemical and Physiological Effects
This compound has been shown to have various effects on the body, including analgesia, anxiolysis, and antidepressant effects. It has also been shown to increase food intake and reduce body weight in animal models. Additionally, this compound has been investigated for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
1-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione has several advantages as a research tool, including its high selectivity for FAAH and its ability to increase endocannabinoid levels in the body. However, it also has some limitations, such as its short half-life and the potential for off-target effects.
Future Directions
There are several future directions for research on 1-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione, including:
1. Investigating its potential therapeutic applications in human clinical trials.
2. Developing more potent and selective FAAH inhibitors.
3. Studying its effects on other physiological and biochemical pathways in the body.
4. Investigating its potential as a treatment for other neurological disorders such as epilepsy and multiple sclerosis.
5. Studying its effects on the gut microbiome and its potential as a treatment for gut-related disorders such as irritable bowel syndrome.
Conclusion
In conclusion, this compound is a synthetic compound that inhibits FAAH and increases endocannabinoid levels in the body. It has various physiological and biochemical effects and has been investigated for its potential therapeutic applications in preclinical and clinical research. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Synthesis Methods
1-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves several chemical reactions, including condensation, cyclization, and reduction. The final product is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
1-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione has been extensively studied in preclinical and clinical research for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. It has also been investigated as a potential treatment for drug addiction, obesity, and neurodegenerative diseases.
Properties
Molecular Formula |
C28H28N2O5 |
|---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-phenylprop-1-en-2-yl]piperazine-2,5-dione |
InChI |
InChI=1S/C28H28N2O5/c1-19(16-20-8-6-5-7-9-20)27-28(32)29(24-15-14-23(34-3)17-25(24)35-4)18-26(31)30(27)21-10-12-22(33-2)13-11-21/h5-17,27H,18H2,1-4H3/b19-16+ |
InChI Key |
VADNDVDPDHFQPE-KNTRCKAVSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)OC)C4=C(C=C(C=C4)OC)OC |
SMILES |
CC(=CC1=CC=CC=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)OC)C4=C(C=C(C=C4)OC)OC |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)OC)C4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






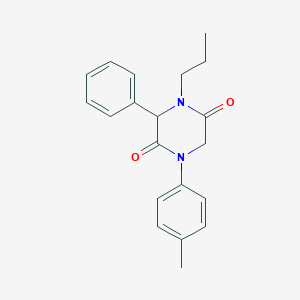
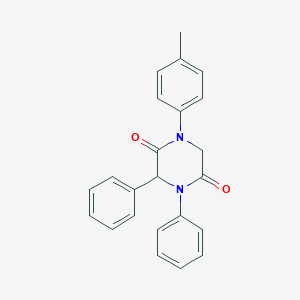
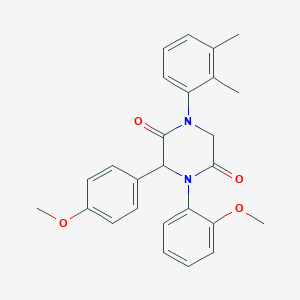
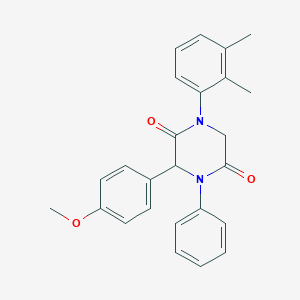
![1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242426.png)
![3-[4-(Dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242427.png)

